molecular formula C13H19Br2N5 B12350175 2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide

2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide

Cat. No.: B12350175
M. Wt: 405.13 g/mol
InChI Key: YEOVIGFSHSLKSX-UHFFFAOYSA-N
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Description

2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide is a compound that features a pyridine core substituted with two 1-methyl-1,2-dihydroimidazolium groups at the 2 and 6 positions, and is paired with two bromide anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide typically involves the reaction of 2,6-dibromopyridine with 1-methylimidazole under specific conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as halides, thiolates, and amines. Reaction conditions typically involve polar solvents and may require heating to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with halides can yield new halide salts, while coordination reactions with metal ions can form metal complexes .

Mechanism of Action

The mechanism of action of 2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules and pathways, potentially leading to antimicrobial or antifungal effects. The imidazolium groups can also disrupt cell membranes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide is unique due to its specific substitution pattern on the pyridine ring and the presence of two imidazolium groups.

Properties

Molecular Formula

C13H19Br2N5

Molecular Weight

405.13 g/mol

IUPAC Name

2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide

InChI

InChI=1S/C13H17N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-9H,10-11H2,1-2H3;2*1H

InChI Key

YEOVIGFSHSLKSX-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)C2=NC(=CC=C2)N3C[NH+](C=C3)C.[Br-].[Br-]

Origin of Product

United States

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